molecular formula C11H11N3O3S B2958101 (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851863-32-6

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2958101
CAS No.: 851863-32-6
M. Wt: 265.29
InChI Key: HMRFQCROLKWWMX-UHFFFAOYSA-N
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Description

The compound “(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” is a nitro-substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. The structure features a methylthio (-SCH₃) group at position 2 of the imidazole ring and a 2-nitrophenyl moiety attached via a methanone (carbonyl) group at position 1 (Figure 1). The 4,5-dihydroimidazole ring is partially saturated, with adjacent CH₂ groups at positions 4 and 5, conferring unique stereoelectronic properties.

Molecular Formula: C₁₁H₁₀N₃O₃S (inferred from structural analogs in ).
Key Features:

  • Methylthio Group: The -SCH₃ group at position 2 may increase lipophilicity compared to methoxy or hydroxy substituents, affecting bioavailability .
  • Methanone Linkage: The carbonyl group bridges the imidazole and nitrophenyl moieties, enabling conjugation and stabilizing the molecule’s planar configuration.

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-4-2-3-5-9(8)14(16)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRFQCROLKWWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone. One common method involves the reaction of 2-nitrobenzoyl chloride with 2-(methylthio)-4,5-dihydro-1H-imidazole under basic conditions. The reaction typically proceeds in a solvent such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and efficiency. Starting materials are fed into a reactor where they react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:

  • Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • Substitution: : The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by different functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like tin(II) chloride for reduction. Solvents such as dichloromethane or tetrahydrofuran are often used in these reactions. Typical conditions involve ambient to elevated temperatures and controlled atmospheres.

Major Products Formed

Scientific Research Applications

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone finds use in various scientific research areas:

  • Chemistry: : As a precursor in the synthesis of more complex molecules, it can serve as an intermediate in organic synthesis.

  • Biology: : It can be used in studies involving enzyme inhibition, due to its ability to interact with biological targets.

  • Industry: : Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing moiety, altering the electron density on the imidazole ring and influencing the compound's reactivity. Pathways typically involve binding to active sites or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The target compound’s ortho-nitro group (vs. para-nitro in ) may reduce steric hindrance but increase polarity, impacting solubility and binding affinity.
  • Saturation : The 4,5-dihydroimidazole core (target compound and ) introduces conformational rigidity compared to fully aromatic imidazoles (e.g., ).

Physicochemical and Spectral Properties

Table 2 highlights physicochemical and spectral data from analogous compounds.

Compound ID Melting Point (°C) Yield (%) ¹H NMR (δ ppm) Key Spectral Features Reference
Target Compound Not reported - Anticipated: δ 7.5–8.2 (nitrophenyl), δ 3.5–4.5 (CH₂ of dihydroimidazole) Expected C=O stretch ~1650 cm⁻¹ (IR) -
2h Not reported 37 δ 7.29–7.35 (m, aromatic), δ 3.74 (N-CH₂) C=O stretch at 1654 cm⁻¹
6a 120–125 35 δ 7.91–6.63 (m, ArH), δ 3.74 (N-CH₂) IR: 3390 cm⁻¹ (>NH), 1654 cm⁻¹ (>C=O)
Compound 4 Not reported - δ 8.24 (d, J=8.5 Hz, nitrophenyl) ¹³C NMR: δ 147.53 (nitro carbon)

Insights :

  • Yield : Target compound synthesis may require optimization, as yields for similar imidazoles range from 25–75% .
  • Spectral Trends : The nitro group’s electron-withdrawing effect shifts aromatic protons downfield (δ >8 ppm in ), a feature expected in the target compound’s NMR.

Biological Activity

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a hybrid molecule that combines an imidazole ring with a nitrophenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of the methylthio group may enhance its lipophilicity, influencing its pharmacokinetic properties and biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}N4_{4}O3_{3}S
  • CAS Number : To be determined based on specific synthesis.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Many imidazole derivatives are known for their effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Studies suggest that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds often interact with biological targets such as enzymes and receptors, leading to altered cellular responses. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines (e.g., MDA-MB-231)
Anti-inflammatoryModulates inflammatory pathways
Apoptosis InductionInduces apoptosis through caspase activation

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was found that derivatives containing imidazole rings exhibited significant cytotoxicity against several human cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), NCI-H460 (lung cancer).
  • Methodology : MTT assay was used to determine IC50_{50} values.
  • Results : Some compounds demonstrated IC50_{50} values as low as 0.08 µM against MDA-MB-231 cells, indicating potent anticancer activity.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully characterized. However, the lipophilicity imparted by the methylthio group may enhance absorption and distribution in biological systems. Toxicological assessments are necessary to evaluate safety profiles and potential side effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of imidazole derivatives typically involves condensation reactions between aldehydes, amines, and ketones. For example, analogous compounds (e.g., 2-(2-nitrophenyl)-substituted imidazoles) are synthesized via refluxing a mixture of substituted aldehydes (e.g., 2-nitrobenzaldehyde), ammonium acetate, and amino alcohols in methanol, followed by purification via column chromatography . Key optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., methanol) enhance reaction homogeneity.
  • Catalysts : Ammonium acetate acts as both a catalyst and a nitrogen source.
  • Temperature : Heating at 65–70°C for 12–24 hours improves cyclization .
  • Purification : Gradient elution with ethyl acetate/ethanol mixtures increases yield (e.g., 25–40% yields reported for similar compounds) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Answer: Key characterization methods include:

  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1676 cm⁻¹, C=N at ~1643–1660 cm⁻¹, and NO₂ at ~1485 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.6–8.0 ppm), methylthio groups (δ 2.5–3.0 ppm), and dihydroimidazole protons (δ 4.0–5.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 459–474 for similar derivatives) confirm molecular weight .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯π bonds, planar imidazole cores with dihedral angles <80°) using SHELX software .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in targeting proteins like tubulin?

Answer: SAR studies require systematic substitution of functional groups and evaluation of biological endpoints. For example:

  • Substitution patterns : Replace the methylthio group with bulkier alkyl/aryl groups to assess steric effects on tubulin binding .
  • Biological assays :
    • In vitro: Measure tubulin polymerization inhibition (IC₅₀) and cancer cell migration suppression using melanoma or prostate cancer models .
    • In vivo: Evaluate tumor growth inhibition in xenograft models (e.g., 10bb analog reduced metastasis by 60% in mice) .
  • Structural analysis : Co-crystallize the compound with tubulin to identify binding interactions (e.g., hydrogen bonds with β-tubulin residues) .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence the compound’s bioavailability, and how can these be optimized?

Answer: Critical parameters for oral bioavailability include:

  • Rotatable bonds : ≤10 bonds improve membrane permeation (e.g., this compound has ~5 rotatable bonds) .
  • Polar surface area (PSA) : ≤140 Ų enhances absorption (estimated PSA: ~90–110 Ų based on nitro and carbonyl groups) .
  • Hydrogen bond donors/acceptors : ≤12 total (e.g., this compound has ~4 donors/acceptors).
    Optimization strategies :
  • Introduce methyl groups to reduce PSA.
  • Replace nitro groups with bioisosteres (e.g., trifluoromethyl) to maintain activity while improving solubility .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral efficacy) across studies?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., MIC values for antimicrobial activity using C. albicans and S. aureus) .
  • Dose-response analysis : Compare EC₅₀ values across studies (e.g., antiviral activity vs. ribavirin controls) .
  • Mechanistic studies : Use RNA-seq or proteomics to identify primary vs. secondary targets .

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